1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a benzene ring, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, or the sulfonyl group can be reduced to a sulfide.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with hydroxyl groups replacing the methoxy group.
Reduction Products: Compounds with sulfide groups replacing the sulfonyl group.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonyl group allows for strong interactions with protein targets, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the disruption of biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 2-methoxybenzenesulfonyl chloride
- 4-nitrobenzenesulfonyl chloride
- 6-chloro-2-naphthyl sulfonyl chloride
Uniqueness
1-(5-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole is unique due to the combination of its functional groups and the triazole ring. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in other similar compounds. The presence of the triazole ring also imparts additional biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H8BrN3O3S |
---|---|
Molecular Weight |
318.145 |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3O3S/c1-16-8-3-2-7(10)4-9(8)17(14,15)13-6-11-5-12-13/h2-6H,1H3 |
InChI Key |
ZEVMBHCJZXWABG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
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